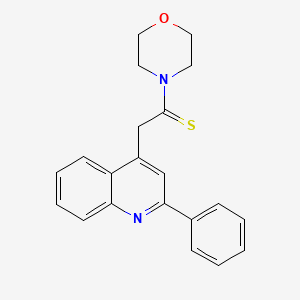
1-(Morpholin-4-yl)-2-(2-phenylquinolin-4-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a morpholine ring, a phenylquinoline moiety, and an ethanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione typically involves the following steps:
Formation of the Phenylquinoline Moiety: The phenylquinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a morpholine group.
Formation of the Ethanethione Group: The ethanethione group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanethione group to an ethane group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted quinoline and morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-morpholino-2-(2-phenylquinolin-4-yl)ethanone: Similar structure but with a carbonyl group instead of a thiol group.
2-phenylquinoline: Lacks the morpholine and ethanethione groups.
1-morpholino-2-(2-phenylquinolin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is unique due to the presence of the ethanethione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5442-77-3 |
|---|---|
Molekularformel |
C21H20N2OS |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(2-phenylquinolin-4-yl)ethanethione |
InChI |
InChI=1S/C21H20N2OS/c25-21(23-10-12-24-13-11-23)15-17-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-18(17)19/h1-9,14H,10-13,15H2 |
InChI-Schlüssel |
VKXZKCYVYFWINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)CC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
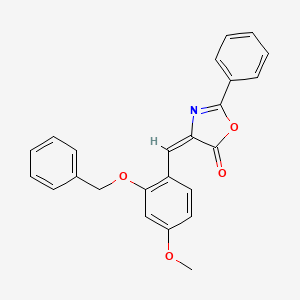

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

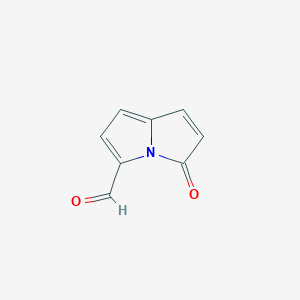

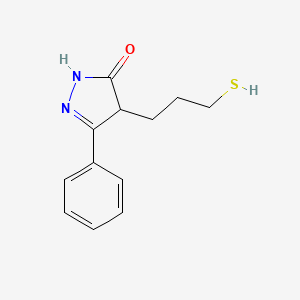
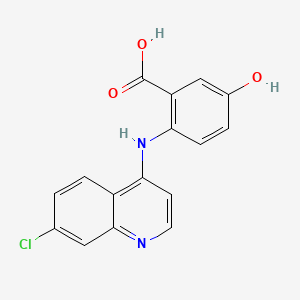

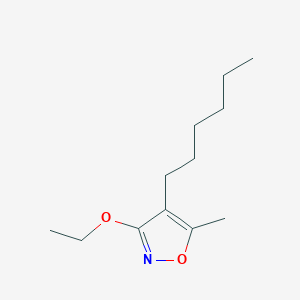
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
